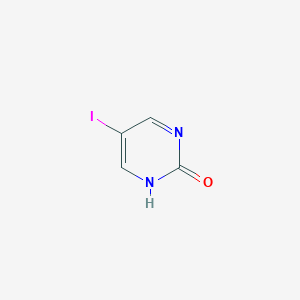

5-Iodopyrimidin-2-ol

Vue d'ensemble

Description

5-Iodopyrimidin-2-ol: is a heterocyclic organic compound with the molecular formula C4H3IN2O . It is a derivative of pyrimidine, where an iodine atom is substituted at the 5th position and a hydroxyl group at the 2nd position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical substances .

Applications De Recherche Scientifique

Chemistry: 5-Iodopyrimidin-2-ol is widely used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the construction of various heterocyclic compounds with potential biological activities .

Biology and Medicine: In biological research, this compound derivatives are investigated for their potential as antiviral, antibacterial, and anticancer agents. The compound’s ability to undergo diverse chemical modifications makes it a valuable tool in drug discovery and development .

Industry: In the industrial sector, this compound is used in the production of dyes, agrochemicals, and specialty chemicals. Its role as an intermediate in the synthesis of functional materials highlights its importance in various industrial applications .

Safety and Hazards

5-Iodopyrimidin-2-ol is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of inhalation, it is advised to remove to fresh air .

Mécanisme D'action

Target of Action

The primary target of 5-Iodopyrimidin-2-ol is currently unknown. It is structurally similar to ropidoxuridine, a thymidine analogue and prodrug for iudr . IUdR has demonstrated a survival advantage in Phase II studies in anaplastic astrocytoma, a type of brain tumor .

Mode of Action

Given its structural similarity to Ropidoxuridine, it may also act as a prodrug, being metabolized into an active form that interacts with its targets .

Biochemical Pathways

As a pyrimidine derivative, it may potentially interfere with nucleic acid synthesis and metabolism .

Pharmacokinetics

Its physical properties such as density (23±01 g/cm3), boiling point (3936±340 °C at 760 mmHg), and molecular weight (221984) can provide some insights into its ADME properties . It is recommended to store this compound in closed vessels at 2-8°C .

Result of Action

Given its structural similarity to Ropidoxuridine, it may have potential antineoplastic effects .

Action Environment

Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of this compound. For instance, it is recommended to store this compound in a cool environment (2-8°C) to maintain its stability .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodopyrimidin-2-ol typically involves the iodination of pyrimidin-2-ol. One common method is the reaction of pyrimidin-2-ol with iodine and a suitable oxidizing agent, such as copper iodide (CuI), under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Iodopyrimidin-2-ol undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions with arylboronic acids or alkynylzincs to form substituted pyrimidine derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like DMF or acetonitrile.

Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) under inert atmosphere conditions.

Major Products:

Substitution Reactions: Products include azido-pyrimidines or thiocyanato-pyrimidines.

Cross-Coupling Reactions:

Comparaison Avec Des Composés Similaires

5-Bromo-2-iodopyrimidine: Similar in structure but with a bromine atom at the 5th position instead of a hydroxyl group.

2-Amino-5-iodopyrimidine: Contains an amino group at the 2nd position instead of a hydroxyl group.

Uniqueness: 5-Iodopyrimidin-2-ol is unique due to the presence of both an iodine atom and a hydroxyl group on the pyrimidine ring. This combination allows for versatile chemical reactivity and the formation of a wide range of derivatives with diverse applications in various fields .

Propriétés

IUPAC Name |

5-iodo-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3IN2O/c5-3-1-6-4(8)7-2-3/h1-2H,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVHCYDBPRLPQMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=O)N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20474784 | |

| Record name | 5-iodopyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79387-69-2 | |

| Record name | 79387-69-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=754229 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-iodopyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(Dimethylamino)ethyl]amino}-3-nitropyridine](/img/structure/B183845.png)

![(2Z)-1,3,3-trimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indole;perchlorate](/img/structure/B183846.png)

![Benzoic acid, 3,3'-[1,3-phenylenebis(carbonylimino)]bis-](/img/structure/B183851.png)